![molecular formula C25H25N3OS B2990506 N-(4-isopropylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide CAS No. 955690-60-5](/img/structure/B2990506.png)
N-(4-isopropylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a thiazole ring (a five-membered ring with one sulfur and one nitrogen atom), a phenyl ring (a six-membered ring with six carbon atoms), and a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom). These structures are common in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole and pyridine rings suggests that the compound may have aromatic properties, which could influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups can influence a compound’s solubility in water or other solvents. Similarly, the presence of aromatic rings can influence a compound’s stability and reactivity .Scientific Research Applications
Corrosion Inhibition
Compounds with thiazol groups have been shown to act as effective corrosion inhibitors. For example, 4-(Pyridin-4-yl)thiazol-2-amine has demonstrated high inhibition efficiency for mild steel in an acid medium .
Antimicrobial Activity
Thiazole and sulfonamide groups, which are structurally similar to the compound , have known antibacterial activities. Derivatives combining these groups have shown emergent antibacterial properties .
Antitumor and Cytotoxic Activity
Thiazoles have been associated with antitumor and cytotoxic activities. Certain derivatives have been reported to exhibit potent effects on human tumor cell lines, including prostate cancer .
Anti-inflammatory Properties
The structural similarity to benzo[d]thiazol compounds suggests potential anti-inflammatory properties, as some derivatives have been synthesized with this application in mind .
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific compound and the system it is interacting with. For example, some thiazole-containing compounds have been found to have antibacterial activity, potentially due to interactions with bacterial proteins .
Safety and Hazards
Future Directions
The future research directions for this compound would depend on its observed properties and potential applications. For example, if the compound was found to have antibacterial activity, future research might focus on optimizing its structure to improve its effectiveness, or on studying its mechanism of action in more detail .
properties
IUPAC Name |
3-phenyl-N-(4-propan-2-yl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3OS/c1-18(2)21-12-8-13-22-24(21)27-25(30-22)28(17-20-11-6-7-16-26-20)23(29)15-14-19-9-4-3-5-10-19/h3-13,16,18H,14-15,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMKVASINPTNRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-isopropylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.